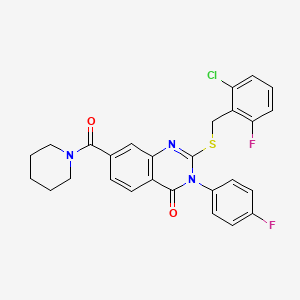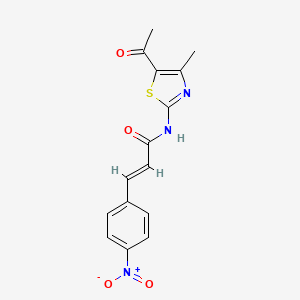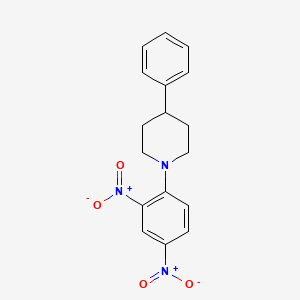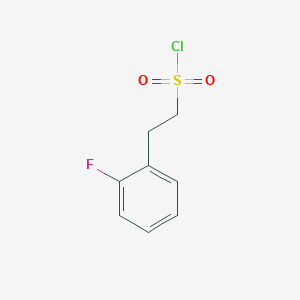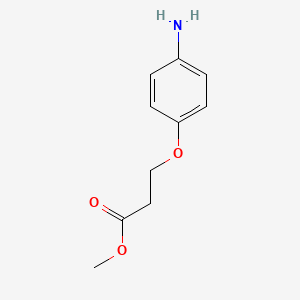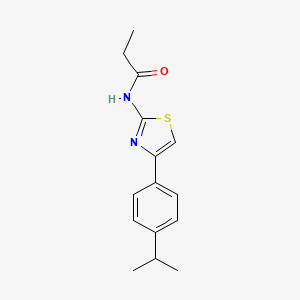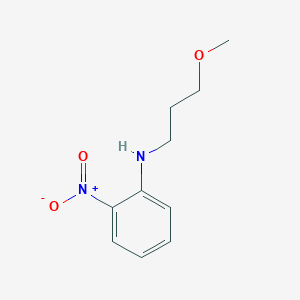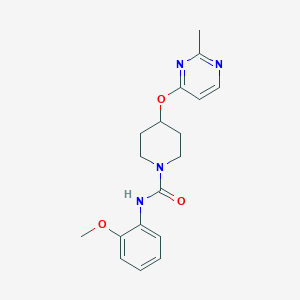
N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
作用机制
The exact mechanism of action of N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. Inhibition of HDACs can lead to changes in gene expression patterns, which can affect cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In neurological research, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide in lab experiments is its high potency and specificity for its target enzymes and pathways. This allows for precise manipulation of cellular processes and signaling pathways. However, one limitation of using this compound is its potential toxicity and off-target effects. Careful dose-response studies and toxicity testing are necessary to ensure the safety and efficacy of this compound in lab experiments.
未来方向
There are many potential future directions for research on N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide. One area of interest is the development of this compound analogs with improved potency and specificity for specific targets. Another area of interest is the investigation of this compound's potential as a combination therapy with other drugs or treatments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease states.
合成方法
N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is synthesized through a multi-step process that involves the reaction of 2-methoxyaniline with 2-methyl-4-nitropyrimidine, followed by reduction of the nitro group and subsequent coupling with piperidine-1-carboxylic acid. The final product is purified through column chromatography and recrystallization.
科学研究应用
N-(2-methoxyphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation research has shown that this compound can reduce inflammation in animal models of arthritis and colitis. In neurological research, this compound has been studied as a potential treatment for Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(2-methoxyphenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-19-10-7-17(20-13)25-14-8-11-22(12-9-14)18(23)21-15-5-3-4-6-16(15)24-2/h3-7,10,14H,8-9,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDGMJAQBWOLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

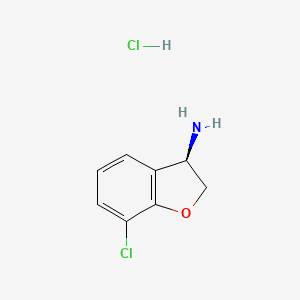
![(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide](/img/structure/B2745686.png)
![tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate](/img/structure/B2745687.png)
